

# N,N'-Dimethyl-1,6-hexanediamine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N,N'-Dimethyl-1,6-hexanediamine**

Cat. No.: **B078734**

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An In-Depth Technical Guide to **N,N'-Dimethyl-1,6-hexanediamine**: Properties, Applications, and Analytical Characterization

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N,N'-Dimethyl-1,6-hexanediamine**, a versatile aliphatic diamine, for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the compound's utility, grounded in its chemical properties and reactivity.

## Introduction: A Versatile Building Block

**N,N'-Dimethyl-1,6-hexanediamine**, also known as 1,6-Bis(methylamino)hexane, is a linear aliphatic diamine with the chemical formula  $\text{CH}_3\text{NH}(\text{CH}_2)_6\text{NHCH}_3$ .<sup>[1]</sup> Its structure, featuring two secondary amine groups separated by a flexible six-carbon chain, makes it a valuable intermediate and building block in a multitude of chemical syntheses. The nucleophilic nature of its terminal amines, coupled with the flexibility of the hexamethylene spacer, allows it to be a key component in polymer science, organic synthesis, and the development of specialized materials. This guide will delve into its physicochemical properties, common applications, and a standard protocol for its analytical characterization.

## Physicochemical and Spectroscopic Data

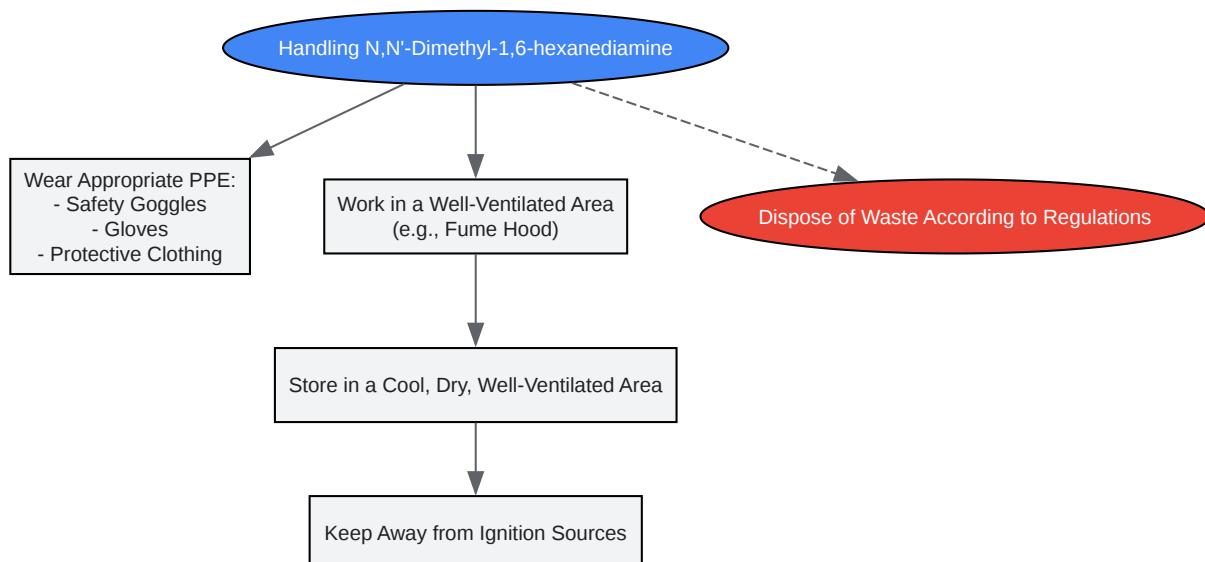
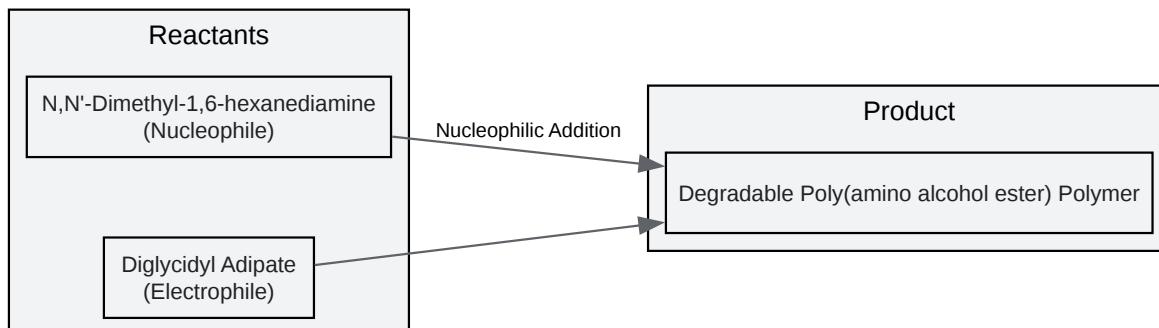
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of **N,N'-Dimethyl-1,6-hexanediamine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	144.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13093-04-4	<a href="#">[1]</a> <a href="#">[3]</a>
Linear Formula	CH <sub>3</sub> NH(CH <sub>2</sub> ) <sub>6</sub> NHCH <sub>3</sub>	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid or solid	<a href="#">[4]</a>
Melting Point	15-18 °C (lit.)	<a href="#">[1]</a>
Boiling Point	96 °C at 14 mmHg (lit.)	<a href="#">[1]</a>
Density	0.807 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20/D</sub> )	1.447 (lit.)	<a href="#">[1]</a>
Flash Point	86 °C (186.8 °F) - closed cup	
SMILES String	CNCCCCCCNC	<a href="#">[1]</a>
InChI Key	MDKQJOKKKZNQDG-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Nucleophilic Character

The utility of **N,N'-Dimethyl-1,6-hexanediamine** is fundamentally derived from the nucleophilicity of its secondary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, making it an excellent reactant in a variety of chemical transformations.[\[5\]](#) This reactivity is central to its role as a crosslinking agent and a versatile building block.[\[5\]](#)

For instance, in polymer chemistry, it participates in nucleophilic addition reactions with compounds like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[\[1\]](#)[\[6\]](#)



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Caption: Safe handling workflow for **N,N'-Dimethyl-1,6-hexanediamine**.

## Analytical Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of **N,N'-Dimethyl-1,6-hexanediamine**, providing detailed information about the

hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) environments within the molecule. [5] Objective: To confirm the identity and purity of an **N,N'-Dimethyl-1,6-hexanediamine** sample.

#### Materials and Equipment:

- **N,N'-Dimethyl-1,6-hexanediamine** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

#### Experimental Protocol:

- Sample Preparation: a. Accurately weigh approximately 10-20 mg of the **N,N'-Dimethyl-1,6-hexanediamine** sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a clean, dry NMR tube.
- $^1\text{H}$  NMR Spectroscopy: a. Insert the NMR tube into the spectrometer. b. Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a  $90^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. c. Process the spectrum, including Fourier transformation, phase correction, and baseline correction. d. Expected Signals:
  - A singlet corresponding to the N-methyl protons ( $\text{CH}_3\text{-N}$ ).
  - A signal for the N-H protons.
  - Multiplets corresponding to the different methylene protons ( $-\text{CH}_2-$ ) in the hexamethylene chain.
- $^{13}\text{C}$  NMR Spectroscopy: a. Acquire a  $^{13}\text{C}$  NMR spectrum. This will require a larger number of scans than the  $^1\text{H}$  NMR spectrum. b. Process the spectrum. c. Expected Signals:
  - A signal for the N-methyl carbons ( $\text{CH}_3\text{-N}$ ).
  - Distinct signals for the chemically non-equivalent methylene carbons in the hexamethylene chain.

- Data Analysis: a. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons. b. Compare the chemical shifts ( $\delta$ ) of the observed signals in both the  $^1\text{H}$  and  $^{13}\text{C}$  spectra with known literature values for **N,N'-Dimethyl-1,6-hexanediamine** to confirm its identity. c. Assess the purity of the sample by looking for any unexpected signals.

## Conclusion

**N,N'-Dimethyl-1,6-hexanediamine** is a chemically significant compound with a broad range of applications, primarily driven by the reactivity of its secondary amine groups. Its utility in polymer science, materials chemistry, and as a synthetic intermediate underscores its importance in both academic research and industrial development. A thorough understanding of its properties, safe handling procedures, and analytical characterization is essential for its effective and responsible use.

## References

- Amerigo Scientific. N,N'-Dimethyl-1,6-hexanediamine (98%). [\[Link\]](#)
- NIST. 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. **N,N'-DIMETHYL-1,6-HEXANEDIAMINE**. [\[Link\]](#)
- Wikipedia. Hexamethylenediamine. [\[Link\]](#)
- MOLBASE. **N,N'-DIMETHYL-1,6-HEXANEDIAMINE**|13093-04-4. [\[Link\]](#)
- Harper College.
- Synscale Tech Inc. N,N'-Dimethyl-1,6-hexanediamine. [\[Link\]](#)
- Cheméo. Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). [\[Link\]](#)

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## Sources

- 1. N,N'-二甲基-1,6-己二胺 98% | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 2. N,N'-Dimethyl-1,6-hexanediamine (98%) - Amerigo Scientific [\[amerigoscientific.com\]](http://amerigoscientific.com)
- 3. N,N'-DIMETHYL-1,6-HEXANEDIAMINE - Safety Data Sheet [\[chemicalbook.com\]](http://chemicalbook.com)

- 4. N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [N,N'-Dimethyl-1,6-hexanediamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078734#n-n-dimethyl-1-6-hexanediamine-molecular-weight]

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